![molecular formula C15H16N2O3 B14439697 1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one CAS No. 80150-67-0](/img/structure/B14439697.png)
1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one is a complex organic compound with significant applications in various fields. It is characterized by the presence of oxirane (epoxide) groups and an imidazole ring, which contribute to its unique chemical properties. The compound’s molecular formula is C₁₄H₁₄N₂O₃, and it is known for its reactivity and versatility in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized by reacting an aldehyde with an amine in the presence of an acid catalyst. This step forms the core structure of the compound.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with the imidazole ring in the presence of a Lewis acid catalyst.
Addition of Oxirane Groups: The final step involves the addition of oxirane groups to the imidazole ring. This is achieved by reacting the intermediate compound with epichlorohydrin under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The oxirane groups can undergo nucleophilic substitution reactions with amines, thiols, and other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia, primary amines, and thiols react with the oxirane groups under mild conditions.
Major Products
Diols: Formed from the oxidation of oxirane groups.
Imidazoline Derivatives: Formed from the reduction of the imidazole ring.
Substituted Imidazoles: Formed from nucleophilic substitution reactions.
科学的研究の応用
1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its reactive oxirane groups.
作用機序
The mechanism of action of 1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one involves its reactive oxirane groups and imidazole ring:
Oxirane Groups: These groups can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in cross-linking reactions and polymerization processes.
Imidazole Ring: The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. This interaction is the basis for its use as an enzyme inhibitor in biological research.
類似化合物との比較
Similar Compounds
1,3-Bis[(oxiran-2-yl)methyl]benzene: Similar structure but lacks the imidazole ring.
Bisphenol F diglycidyl ether: Contains oxirane groups but has a different core structure.
Bisphenol A diglycidyl ether: Similar in having oxirane groups but differs in the central aromatic structure.
Uniqueness
1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one is unique due to the combination of oxirane groups and an imidazole ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications.
特性
CAS番号 |
80150-67-0 |
|---|---|
分子式 |
C15H16N2O3 |
分子量 |
272.30 g/mol |
IUPAC名 |
1,3-bis(oxiran-2-ylmethyl)-4-phenylimidazol-2-one |
InChI |
InChI=1S/C15H16N2O3/c18-15-16(6-12-9-19-12)8-14(11-4-2-1-3-5-11)17(15)7-13-10-20-13/h1-5,8,12-13H,6-7,9-10H2 |
InChIキー |
ROWOYNMGKLVQLJ-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)CN2C=C(N(C2=O)CC3CO3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


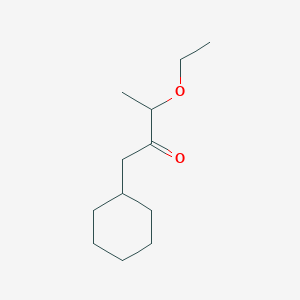

![2-Methyl-1,3-diphenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14439629.png)
![1-Oxaspiro[4.11]hexadec-2-en-4-one](/img/structure/B14439632.png)
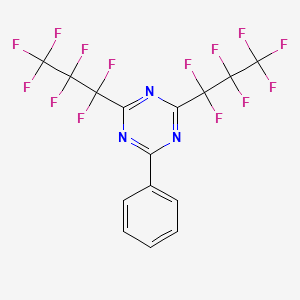

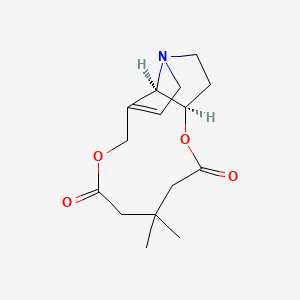
![4,4'-Diheptyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14439660.png)
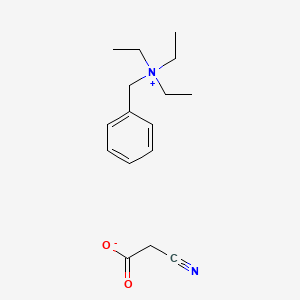
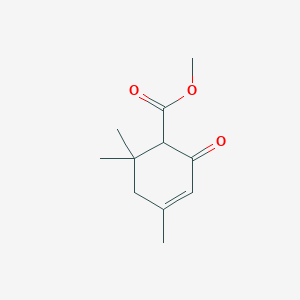

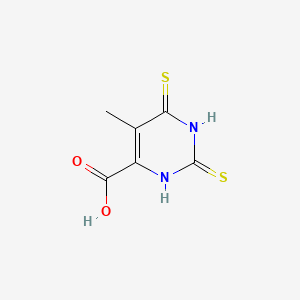
![1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2-dichloroethan-1-one](/img/structure/B14439690.png)
![2-[(E)-(4-Methoxyphenyl)diazenyl]-4-methyl-3-phenyl-4H-1,4-benzothiazine](/img/structure/B14439715.png)
